![molecular formula C13H7F3O2 B6364077 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1183588-73-9](/img/structure/B6364077.png)
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid (DFBA) is a fluorinated aromatic acid that is widely used in the scientific research community. It is a versatile chemical compound with applications in the synthesis of organic compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in lab experiments. DFBA is a highly reactive compound and can be used in a variety of ways to modify and synthesize new compounds.
Scientific Research Applications
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of organic compounds, as a catalyst in lab experiments, and as a substrate for biochemical and physiological experiments. 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has also been used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mechanism of Action
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and can act as a nucleophile in a variety of reactions. It is able to react with a variety of electrophiles, such as aldehydes, ketones, and carboxylic acids. The reaction of 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% with an electrophile produces a new compound, which can then be used in a variety of applications.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and can interact with a variety of biological molecules, such as proteins, enzymes, and DNA. It has been used in a variety of biochemical and physiological experiments, including the study of enzyme kinetics and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and has a wide range of applications in the scientific research community. It is a versatile compound and can be used in a variety of ways to synthesize new compounds and modify existing ones. However, 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and can cause unwanted side reactions if not handled properly.
Future Directions
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has a wide range of potential applications in the scientific research community. It can be used in the synthesis of new compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in lab experiments. It can also be used in the development of fluorescent dyes and other fluorescent compounds. Additionally, 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can be used to study the regulation of gene expression and enzyme kinetics. Furthermore, 2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can be used in the development of new drugs and therapeutics.
Synthesis Methods
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized from the reaction of 2,4-difluorobenzaldehyde and hydrofluoric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the formation of unwanted byproducts. The reaction is then quenched with an acid such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization from a solvent such as ethanol or methanol.
properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-7-1-3-9(11(5-7)13(17)18)10-4-2-8(15)6-12(10)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQCIABAMUFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680814 |
Source
|
Record name | 2',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1183588-73-9 |
Source
|
Record name | 2',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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